Chemical structure and properties of 7-Fluoro-1-benzofuran-3-carboxylic acid
Chemical structure and properties of 7-Fluoro-1-benzofuran-3-carboxylic acid
7-Fluoro-1-benzofuran-3-carboxylic Acid: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
7-Fluoro-1-benzofuran-3-carboxylic acid (CAS: 215801-85-7) is a highly privileged, fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry. The strategic placement of a fluorine atom at the C7 position of the benzofuran core, combined with a highly reactive C3-carboxylic acid moiety, creates a versatile pharmacophore. This technical whitepaper explores the structural causality, validated synthetic methodologies, and pharmacological applications of this compound, providing a robust framework for researchers in drug development.
Structural Causality and Physicochemical Profiling
The architectural design of 7-fluoro-1-benzofuran-3-carboxylic acid is not coincidental; it is a masterclass in bioisosteric replacement and electronic modulation.
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The C7-Fluorine Effect: Fluorine substitution at the 7-position exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R). This "push-pull" dynamic stabilizes the electron-rich furan ring, significantly reducing its susceptibility to oxidative metabolism by Cytochrome P450 enzymes[1]. Furthermore, the highly polarized C-F bond increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability without adding steric bulk.
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The C3-Carboxylic Acid Handle: The carboxylic acid group serves a dual purpose. Synthetically, it is a prime handle for amide coupling, esterification, and decarboxylative cross-coupling. Pharmacologically, it acts as a critical hydrogen-bond donor/acceptor, often forming essential salt bridges with basic amino acid residues in target protein binding pockets[2].
Quantitative Data Summaries
Table 1: Physicochemical Properties [3]
| Property | Value / Description |
|---|---|
| CAS Number | 215801-85-7 |
| Molecular Formula | C₉H₅FO₃ |
| Molecular Weight | 180.13 g/mol |
| SMILES | O=C(C1=COC2=C(F)C=CC=C12)O |
| Physical Form | Solid (Room Temperature Storage) |
| Purity Standard | ≥97% - 98% (HPLC) |
| Hazard Statements | H302, H315, H319, H335 (Irritant) |
Table 2: Predictive ¹³C NMR Signatures (Fluorine Coupling) [1] Understanding the carbon-fluorine spin-spin coupling is critical for structural validation.
| Carbon Position | Expected Coupling Constant (J) | Causality / Structural Logic |
|---|---|---|
| C-7 | ¹J(C,F) ≈ 240–250 Hz | Directly bonded to fluorine; massive orbital overlap. |
| C-6, C-7a | ²J(C,F) ≈ 20–25 Hz | Ortho carbons; strong through-bond polarization. |
| C-5, C-3a | ³J(C,F) ≈ 4–8 Hz | Meta carbons; diminished but detectable coupling. |
Mechanistic Synthesis and Experimental Protocol
The most scalable and atom-economical route to synthesize benzofuran-3-carboxylic acids involves the condensation of an o-hydroxyphenylacetic acid derivative with an orthoester, followed by a base-catalyzed rearrangement[4].
Fig 1. Synthetic workflow for 7-Fluoro-1-benzofuran-3-carboxylic acid.
Step-by-Step Self-Validating Protocol
This protocol is engineered as a self-validating system, ensuring that each chemical transformation is driven by thermodynamic causality and verified by in-process controls[4].
Step 1: Enol Ether Formation and Lactonization
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Procedure: Charge a reaction flask with 3-fluoro-2-hydroxyphenylacetic acid (1.0 eq). Add acetic anhydride (excess, solvent/dehydrating agent) and trimethyl orthoformate (1.5 eq). Heat the mixture to 80–100 °C and maintain for 6 hours.
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Causality: Trimethyl orthoformate acts as an electrophilic carbon source, reacting with the active methylene group of the phenylacetic acid. Acetic anhydride simultaneously drives the dehydration and intramolecular lactonization, forming the intermediate 7-fluoro-3-(methoxymethylene)-2(3H)-benzofuranone.
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Validation Check: Perform TLC (Hexane/EtOAc 3:1). The disappearance of the highly polar starting material and the emergence of a UV-active, less polar spot confirms lactone formation. Distill off the solvent under reduced pressure to isolate the yellow solid.
Step 2: Base-Catalyzed Ring Opening and Aromatization
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Procedure: Dissolve the crude intermediate in methanol. Cool to 0–10 °C. Slowly add 30% aqueous NaOH (3.0 eq) dropwise. Heat the mixture to 50–60 °C for 3–6 hours.
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Causality: The hydroxide ion attacks the lactone carbonyl, opening the ring. The system then undergoes an intramolecular cyclization where the phenoxide attacks the methoxymethylene group. Subsequent elimination of methanol yields the thermodynamically stable, fully aromatic benzofuran-3-carboxylate.
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Validation Check: LC-MS analysis of the reaction mixture should show a mass shift corresponding to the loss of methanol and the formation of the sodium carboxylate salt (M-H: 179.0)[5].
Step 3: Acidification and Isolation
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Procedure: Recover methanol via reduced pressure distillation. Dilute the residue with water and cool to <30 °C. Slowly add 30% HCl dropwise until the pH reaches 1.0–2.0. Cool to 0–10 °C and age for 3 hours. Filter and wash with cold water.
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Causality: Lowering the pH below the pKa of the carboxylic acid (approx. 3.5) ensures complete protonation. The neutral 7-fluoro-1-benzofuran-3-carboxylic acid is highly insoluble in cold water, driving quantitative precipitation.
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Validation Check: The final white solid must exhibit a purity of ≥97% via HPLC. The absence of the lactone carbonyl stretch (~1750 cm⁻¹) and the presence of the acid carbonyl stretch (~1680 cm⁻¹) in FT-IR validates the structural rearrangement.
Pharmacological Applications and Target Pathways
7-Fluoro-1-benzofuran-3-carboxylic acid is not a final active pharmaceutical ingredient (API) but a foundational scaffold used to construct highly potent therapeutics.
A. Hepatitis C Virus (HCV) NS5B Polymerase Inhibition
Benzofuran-3-carboxylic acid derivatives are renowned as non-nucleoside inhibitors (NNIs) of the HCV NS5B RNA-dependent RNA polymerase[2].
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Mechanistic Causality: The C3-carboxylic acid is converted into complex amides (e.g., acylsulfonamides) that bind to the allosteric thumb pocket of the NS5B polymerase. The C7-fluorine atom enhances the binding affinity by engaging in specific halogen-bonding interactions with the hydrophobic lining of the pocket, locking the enzyme in an inactive conformation and halting viral replication[2].
Fig 2. Mechanism of action for HCV NS5B polymerase inhibition via allosteric binding.
B. TRPM3 Channel Modulation
Recent patent literature highlights the use of benzofuran-3-carboxylic acid derivatives in the treatment of Transient Receptor Potential Melastatin 3 (TRPM3) mediated disorders, such as chronic pain and neuroinflammation[6]. The rigid benzofuran core provides the necessary spatial geometry to antagonize the ion channel, while the C7-fluorine prevents rapid metabolic clearance, ensuring a prolonged therapeutic half-life.
References
- WO2011106992A1 - Inhibitors of hepatitis c virus ns5b polymerase.Google Patents.
- WO2022112345A1 - Aryl derivatives for treating trpm3 mediated disorders.Google Patents.
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PubChemLite - 215801-85-7 (C9H5FO3). Université du Luxembourg. Available at:[Link]
Sources
- 1. 5-Fluoro-2,3-dihydrobenzofuran|CAS 245762-35-0 [benchchem.com]
- 2. WO2011106992A1 - Inhibitors of hepatitis c virus ns5b polymerase - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-benzofuran-3-carboxylic acid | 26537-68-8 [chemicalbook.com]
- 5. PubChemLite - 215801-85-7 (C9H5FO3) [pubchemlite.lcsb.uni.lu]
- 6. WO2022112345A1 - Aryl derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]
